molecular formula C11H21NS B14529783 1-(3-Methylbutyl)azepane-2-thione CAS No. 62353-46-2

1-(3-Methylbutyl)azepane-2-thione

Cat. No.: B14529783
CAS No.: 62353-46-2
M. Wt: 199.36 g/mol
InChI Key: DMPRZQWNTGHUQW-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)azepane-2-thione is a heterocyclic organic compound featuring a seven-membered azepane ring with a thione (C=S) group at position 2 and a 3-methylbutyl substituent at position 1. The 3-methylbutyl group (also known as isoamyl) is a branched alkyl chain, contributing to the compound’s lipophilicity and steric profile.

Properties

CAS No.

62353-46-2

Molecular Formula

C11H21NS

Molecular Weight

199.36 g/mol

IUPAC Name

1-(3-methylbutyl)azepane-2-thione

InChI

InChI=1S/C11H21NS/c1-10(2)7-9-12-8-5-3-4-6-11(12)13/h10H,3-9H2,1-2H3

InChI Key

DMPRZQWNTGHUQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCCCCC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbutyl)azepane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylbutylamine with a suitable thiocarbonyl compound, such as carbon disulfide, followed by cyclization to form the azepane ring. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the cyclization reaction. Additionally, advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbutyl)azepane-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide as a solvent.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various N-substituted azepane derivatives.

Scientific Research Applications

1-(3-Methylbutyl)azepane-2-thione has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methylbutyl)azepane-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The azepane ring structure allows for interactions with various receptors and ion channels, modulating their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Substituent-Based Comparisons: 3-Methylbutyl Group

The 3-methylbutyl group is a common substituent in bioactive and industrial compounds. Key comparisons include:

Compound Name Core Structure Functional Group Key Properties/Applications Reference
3-Methylbutyl acetate Ester Acetate Volatile fruit fly attractant
3-Methylbutyl (E)-3-(4-methoxyphenyl) prop-2-enoate UV filter Enoate ester UV absorption in cosmetics
Ixazomib citrate (proteasome inhibitor) Boron-containing core 3-Methylbutyl amine Pharmaceutical activity
1-(3-Methylbutyl)azepane-2-thione Azepane Thione Hypothesized nucleophilic reactivity N/A

Key Observations :

  • The 3-methylbutyl group enhances lipophilicity across compounds, influencing volatility (e.g., 3-methylbutyl acetate’s role as a semiochemical ) or UV-filter efficacy .
  • In pharmaceuticals (e.g., ixazomib), the 3-methylbutyl chain may improve membrane permeability or target binding . For this compound, this substituent likely increases hydrophobicity compared to unsubstituted azepane-thiones.

Core Structure Comparisons: Azepane Derivatives

Azepane derivatives vary significantly based on substituents and functional groups:

Compound Name Substituent/Functional Group Key Characteristics Reference
1-(2-Methylbenzyl)azepane 2-Methylbenzyl Solid with aromatic interactions
1-(3-Iodo-4-methylbenzoyl)azepane Benzoyl, iodine Halogenated aromatic, molar mass 343.2
This compound 3-Methylbutyl, thione Branched alkyl, reactive thione group N/A

Key Observations :

Functional Group Comparisons: Thione vs. Related Moieties

Thiones (C=S) differ from ketones (C=O) or amines in electronic and steric properties:

Compound Name Functional Group Reactivity/Applications Reference
(E)-N-(3-Methylbutyl)-1-(pyridin-3-yl)methanimine Methanimine (C=N) Insect attractant, pyridine interaction
Sibutramine derivatives Amine Central nervous system activity
This compound Thione Potential nucleophilic sulfur site N/A

Key Observations :

  • Thiones exhibit lower electronegativity than ketones, altering hydrogen-bonding capacity and solubility.
  • Compared to amines (e.g., sibutramine derivatives ), thiones may resist protonation at physiological pH, affecting bioavailability.

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